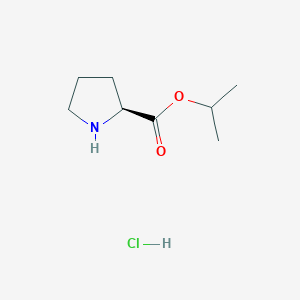propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17943428
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | propan-2-yl (2S)-pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-6(2)11-8(10)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | ZTZSUYHZQHGYOD-FJXQXJEOSA-N |
| Isomeric SMILES | CC(C)OC(=O)[C@@H]1CCCN1.Cl |
| Canonical SMILES | CC(C)OC(=O)C1CCCN1.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
Propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride consists of a five-membered pyrrolidine ring with a carboxylate ester at the 2-position and a propan-2-yl (isopropyl) substituent. The (2S) stereochemistry at the chiral center ensures enantioselective interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Propan-2-yl (2S)-pyrrolidine-2-carboxylate HCl | CHClNO | 193.45 | Propan-2-yl ester, (2S) configuration |
| Methyl (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate HCl | CHClNO | 207.70 | Methyl ester, (2S,3R) configuration |
| Methyl 2-(propan-2-yl)pyrrolidine-3-carboxylate HCl | CHClNO | 207.70 | Methyl ester, substituent at 3-position |
Synthesis and Optimization
Synthetic Routes
The synthesis of propan-2-yl (2S)-pyrrolidine-2-carboxylate hydrochloride typically involves stereoselective esterification of pyrrolidine-2-carboxylic acid with propan-2-ol, followed by salt formation with hydrochloric acid. Key steps include:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives to construct the pyrrolidine backbone.
-
Esterification: Reaction with propan-2-yl chloride or isopropyl alcohol under acidic conditions to introduce the ester group.
-
Salt Formation: Treatment with HCl to yield the hydrochloride salt, improving crystallinity.
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | DCC (dicyclohexylcarbodiimide), DMAP catalyst | Low-temperature control to minimize racemization |
| Esterification | Propan-2-yl chloride, pyridine | Excess alcohol to drive equilibrium |
| Purification | Recrystallization (ethanol/water) | Gradient cooling to enhance crystal purity |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL) compared to the free base. The compound remains stable under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1740 cm (C=O stretch of ester) and 2500–3000 cm (N–H stretch of hydrochloride).
-
NMR: H NMR (DO): δ 1.2 (d, 6H, isopropyl CH), 3.4 (m, 1H, pyrrolidine CH), 4.1 (q, 1H, ester OCH).
Biological Activity and Applications
Table 3: Hypothesized Biological Targets
| Target | Proposed Interaction Mechanism | Potential Therapeutic Area |
|---|---|---|
| GABA Receptor | Allosteric modulation via pyrrolidine ring | Anxiety, epilepsy |
| DOPA Decarboxylase | Competitive inhibition at active site | Parkinson’s disease |
Industrial Applications
-
Pharmaceutical Intermediate: Used in synthesizing chiral drugs like antiepileptics and antivirals.
-
Asymmetric Catalysis: Serves as a ligand in enantioselective hydrogenation reactions.
Mechanistic Insights
The compound’s mechanism of action likely involves steric hindrance and hydrogen bonding via its pyrrolidine ring and ester group. For example, in enzyme inhibition, the protonated amine (from HCl) may interact with catalytic residues, while the isopropyl group provides hydrophobic stabilization.
Comparative Analysis with Analogues
Stereochemical Impact
Replacing the methyl ester with a propan-2-yl group increases lipophilicity (logP ≈ 1.8 vs. 0.5 for methyl analogues), enhancing blood-brain barrier permeability. Conversely, the (2S) configuration offers higher target specificity compared to racemic mixtures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume